molecular formula C16H12Cl4IN3OS B11707017 4-iodo-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide

4-iodo-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B11707017
M. Wt: 563.1 g/mol
InChI Key: OTBMWCPJLWYLOO-UHFFFAOYSA-N
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Description

4-iodo-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound characterized by the presence of iodine, chlorine, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride, followed by reaction with aniline to yield 4-iodobenzamide.

    Introduction of the Trichloroethyl Group:

    Formation of the Final Compound: The final step involves the reaction of the intermediate with 4-chloroaniline and carbon disulfide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzamide and aniline moieties.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

4-iodo-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-iodo-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-N-(2,2,2-trichloro-1-(3-m-tolyl-thiourea)ethyl)benzamide
  • 4-iodo-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide
  • 4-iodo-N-(2,2,2-trichloro-1-(3-(4-chloro-phenyl)-thioureido)ethyl)benzamide

Uniqueness

4-iodo-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both iodine and chlorine atoms, along with the benzamide and aniline moieties, allows for a wide range of chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C16H12Cl4IN3OS

Molecular Weight

563.1 g/mol

IUPAC Name

4-iodo-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H12Cl4IN3OS/c17-10-3-7-12(8-4-10)22-15(26)24-14(16(18,19)20)23-13(25)9-1-5-11(21)6-2-9/h1-8,14H,(H,23,25)(H2,22,24,26)

InChI Key

OTBMWCPJLWYLOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl)I

Origin of Product

United States

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